molecular formula C8H5ClN2O B1590482 6-Chlorophthalazin-1-ol CAS No. 57835-96-8

6-Chlorophthalazin-1-ol

Cat. No. B1590482
CAS RN: 57835-96-8
M. Wt: 180.59 g/mol
InChI Key: XDECIMXTYLBMFQ-UHFFFAOYSA-N
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Description

6-Chlorophthalazin-1-ol (6-CPO) is a synthetic molecule that has been studied extensively for its wide range of applications in scientific research. It is a powerful photoreactive compound that has been used in a variety of fields, such as photochemistry, biochemistry, and pharmacology. 6-CPO is a member of the arylazinone family of compounds, and it has been used as a model compound for studying the photochemistry of other arylazinone derivatives. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-CPO.

Scientific Research Applications

  • Specific Scientific Field: Cancer Research .
  • Summary of the Application: 6-Chlorophthalazin-1-ol has been identified as a potential anticancer agent . It has been synthesized using green microwave tools, which increase the power of the phthalazine nucleus as an anticancer drug .
  • Methods of Application or Experimental Procedures: The synthesis of pure 6-Chlorophthalazin-1-ol is achieved using green microwave tools . A microscopic thermal kinetic parameter like activation energy and the pre-exponential factor of the chemical plasma organic reactions affording pure 6-Chlorophthalazin-1-ol is calculated by using DFT simulation .
  • Results or Outcomes: The use of green microwave tools has allowed for the production of pure 6-Chlorophthalazin-1-ol, which has increased the power of the phthalazine nucleus as an anticancer drug . The thermal stability of the equivalent temperature of 6-Chlorophthalazin-1-ol is more stable than phthalazinone-1-one (4) in case of using plasma organic effect (green microwave) at 485 K .

properties

IUPAC Name

6-chloro-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDECIMXTYLBMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486038
Record name 6-Chlorophthalazin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorophthalazin-1-ol

CAS RN

57835-96-8
Record name 6-Chlorophthalazin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 23.9 g (0.1 mole) of 4-chloro-2-dichloromethylbenzoic acid and 16 g (0.32 mole) of hydrazine hydrate in 200 ml of ethanol was heated under reflux for 3 hours. The ethanol was evaporated under reduced pressure, and the residue recrystallized from ethanol to give 11.4 g (yield: 63%) of 6-chloro-1-phthalazinone having a melting point of 272°-273° C.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Achmatowicz, OR Thiel, P Wheeler… - The Journal of …, 2009 - ACS Publications
… In summary, this work resulted in the development of an efficient process for the preparation of the 6-chlorophthalazin-1-ol (24) building block from commercially available 4-…
Number of citations: 22 pubs.acs.org
OR Thiel, M Achmatowicz, C Bernard… - … Process Research & …, 2009 - ACS Publications
… We envisaged converting 6-chlorophthalazin-1-ol (6) into 1,6-dichlorophthalazine (8), followed by displacement with the enantiomerically pure alcohol (S)-9 to obtain the key building …
Number of citations: 28 pubs.acs.org
OR Thiel, M Achmatowicz, RM Milburn - Synlett, 2012 - thieme-connect.com
… [ 6 ] A building block approach was identified, with 6-chlorophthalazin-1-ol (19) and 3-borono-4-… The overall sequence involved four synthetic steps from 6-chlorophthalazin-1-ol (19) and …
Number of citations: 10 www.thieme-connect.com
W Zhao - 2023 - books.google.com
This fully updated second edition reflects the significant changes in process chemistry since the first edition and includes more common process issues such as safety, cost, robustness, …
Number of citations: 11 books.google.com
SK Nair, BN Rocke, S Sutton - Synthetic Methods in Drug …, 2016 - books.google.com
… Treatment of this intermediate with hydrazine hydrate yielded the 6-chlorophthalazin-1-ol in 73% overall yield en route to the kinase inhibitor. 35 …
Number of citations: 10 books.google.com
F Crestey, P Knochel - Synthesis, 2010 - thieme-connect.com
Chlorophthalazines were efficiently metalated using tmpZnClLiCl under microwave irradiation. This provided novel substituted phthalazine derivatives after subsequent trapping of the …
Number of citations: 23 www.thieme-connect.com

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